molecular formula C14H20BrNO2 B8176524 tert-Butyl 3-bromo-2-methylbenzyl(methyl)carbamate

tert-Butyl 3-bromo-2-methylbenzyl(methyl)carbamate

Cat. No.: B8176524
M. Wt: 314.22 g/mol
InChI Key: IGTNEVQXWAFJMZ-UHFFFAOYSA-N
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Description

tert-Butyl 3-bromo-2-methylbenzyl(methyl)carbamate is an organic compound with the molecular formula C13H18BrNO2. It is a derivative of carbamic acid and is often used in organic synthesis as a protecting group for amines. The compound is characterized by its tert-butyl group, bromine atom, and methylbenzyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-bromo-2-methylbenzyl(methyl)carbamate typically involves the reaction of 3-bromo-2-methylbenzylamine with tert-butyl chloroformate in the presence of a base such as sodium carbonate. The reaction is carried out in a solvent like dichloromethane at room temperature. The product is then purified using silica column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-bromo-2-methylbenzyl(methyl)carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 3-bromo-2-methylbenzyl(methyl)carbamate is used as a protecting group for amines during peptide synthesis. It helps in preventing unwanted reactions at the amine site, allowing for selective reactions at other functional groups .

Biology and Medicine

The compound is used in the synthesis of biologically active molecules, including pharmaceuticals. Its ability to protect amine groups makes it valuable in the synthesis of complex organic molecules used in drug development .

Industry

In the industrial sector, this compound is used in the production of various chemicals and materials. Its stability and reactivity make it suitable for large-scale chemical processes .

Mechanism of Action

The mechanism of action of tert-Butyl 3-bromo-2-methylbenzyl(methyl)carbamate involves the formation of a stable carbamate linkage that protects the amine group. The tert-butyl group can be removed under acidic conditions, releasing the free amine. This deprotection process is crucial in peptide synthesis and other organic reactions where selective protection and deprotection of functional groups are required .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-bromo-2-methylbenzyl(methyl)carbamate is unique due to its combination of a tert-butyl group, bromine atom, and methylbenzyl group. This combination provides a balance of stability and reactivity, making it a versatile compound in organic synthesis .

Properties

IUPAC Name

tert-butyl N-[(3-bromo-2-methylphenyl)methyl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO2/c1-10-11(7-6-8-12(10)15)9-16(5)13(17)18-14(2,3)4/h6-8H,9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGTNEVQXWAFJMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)CN(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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